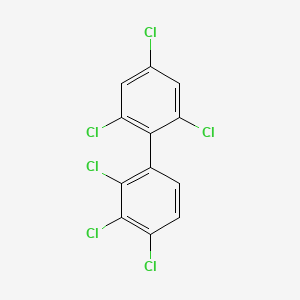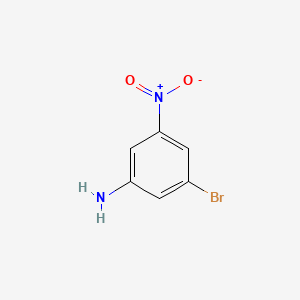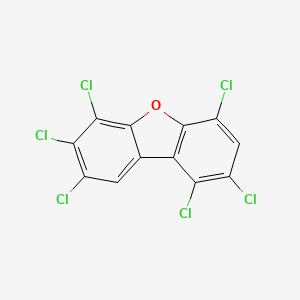
1,2,4,6,7,8-六氯二苯并呋喃
描述
1,2,4,6,7,8-Hexachlorodibenzofuran belongs to the family of chemical compounds known as chlorinated dibenzofurans (CDFs). These are a group of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Molecular Structure Analysis
The molecular formula of 1,2,4,6,7,8-Hexachlorodibenzofuran is C12H2Cl6O, with an average molecular mass of 374.862 g/mol . The structure consists of a dibenzofuran core, which is a fused two benzene rings and one furan ring, with six chlorine atoms attached .科学研究应用
脱氯和解毒
1,2,4,6,7,8-六氯二苯并呋喃(HCDF),以及其他有毒的多氯化二苯并对二噁英和二苯并呋喃(PCDD/Fs),已被研究用于其脱氯和解毒。在Liu和Fennell(2008)的研究中,使用含有Dehalococcoides ethenogenes Strain 195的混合培养物将HCDF脱氯为毒性较低的同分异构体,表明在环境解毒中生物修复方法的潜力。这种转化没有产生2,3,7,8-取代同分异构体,因此代表了一种解毒反应(Liu & Fennell, 2008)。
毒性和生化效应
HCDF,以及其他PCDD/Fs同分异构体,已被评估其毒理效应。Yoshihara等人(1981)研究了各种PCDFs,包括HCDF,对大鼠肝脏酶的诱导作用,发现芳香烃羟化酶(AHH)和DT-二氧还酶活性显著增加。该研究为了解毒性机制和机体对HCDF及相关化合物暴露的反应提供了见解(Yoshihara et al., 1981)。
致癌潜能
HCDF的致癌性一直是研究的课题。Nishizumi(1989)对大鼠进行了研究,以检查HCDF的致癌潜能,发现肝脏和皮下组织中出现肿瘤形成。这项研究有助于了解暴露于HCDF的长期健康风险(Nishizumi, 1989)。
分析检测和表征
开发用于检测和表征HCDF及相关化合物的分析方法对于环境监测和研究至关重要。Ligon和May(1984)利用二维气相色谱实现了HCDF同分异构体的完全色谱分辨率,增强了在环境样品中检测和研究这些化合物的能力(Ligon & May, 1984)。
环境影响和风险评估
HCDF的环境影响和风险评估对于了解其生态和人类健康影响至关重要。Huff等人(2004)对各种二噁英和二苯并呋喃,包括HCDF的致癌和毒性效应进行了广泛的回顾。他们的研究对于风险评估和制定关于这些化合物的监管政策至关重要(Huff et al., 2004)。
安全和危害
1,2,4,6,7,8-Hexachlorodibenzofuran is a toxic compound. Inhalation, ingestion, or skin contact with this material may cause severe injury or even death . It’s also worth noting that these compounds are persistent in the environment and can accumulate in animal fat, leading to potential exposure through the food chain .
属性
IUPAC Name |
1,2,4,6,7,8-hexachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-4-1-3-7-8(16)5(14)2-6(15)12(7)19-11(3)10(18)9(4)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDDYGBBKXIHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=CC(=C3Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217893 | |
| Record name | 1,2,4,6,7,8-Hexachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,6,7,8-Hexachlorodibenzofuran | |
CAS RN |
67562-40-7 | |
| Record name | 1,2,4,6,7,8-Hexachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067562407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,6,7,8-Hexachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,6,7,8-HEXACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K8ZFG7183 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)
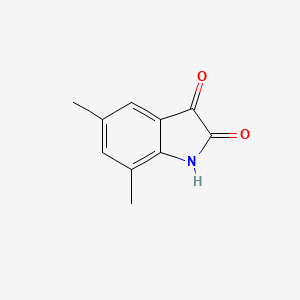

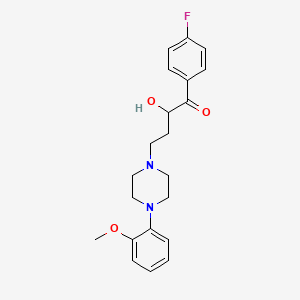

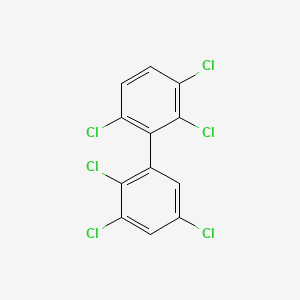
![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)



